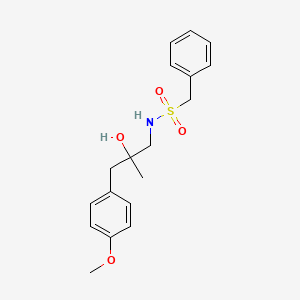

![molecular formula C10H13ClN4 B2874118 Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1803587-22-5](/img/structure/B2874118.png)

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

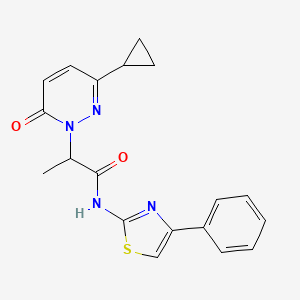

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a polytriazolylamine ligand. It stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride involves complex reactions. For instance, the complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .Molecular Structure Analysis

The molecular structure of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride was characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride are complex. For example, it has been found to be involved in reactions with Cu (I) ions, enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride include a melting point of 132-143 °C and it is stored at a temperature of -20°C .Applications De Recherche Scientifique

Apoptosis Induction in Cancer Research

The compound has been utilized in the design and synthesis of derivatives that show promising results in inducing apoptosis in cancer cells. For instance, certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. These derivatives have been evaluated using assays like the MTT assay, which measures cell metabolic activity as an indicator of cell viability and proliferation .

Tubulin Polymerization Inhibition

In the realm of cancer therapeutics, inhibiting tubulin polymerization is a key strategy for anticancer drugs. Derivatives of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride have been studied for their ability to bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization. This action can lead to cell cycle arrest and ultimately induce apoptosis in cancer cells .

Drug Discovery and Development

The triazole ring present in the compound is a common motif in pharmaceuticals due to its resemblance to the amide bond, mimicking either an E or Z configuration. This structural feature, along with the compound’s stability and hydrogen bonding ability, makes it a valuable scaffold in drug discovery. It has been used in the development of various medicinal compounds, including anticonvulsants, antibiotics, and anticancer drugs .

Organic Synthesis

In organic chemistry, Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride serves as a precursor for the synthesis of complex molecules. Its derivatives are often used in click chemistry reactions, which are known for their efficiency and specificity. These reactions are crucial for constructing diverse molecular architectures with potential applications in various fields .

Supramolecular Chemistry

The compound’s derivatives have applications in supramolecular chemistry, where they can form complex structures with other molecules. This is particularly useful in the creation of novel materials with specific properties, such as enhanced stability or reactivity .

Catalysis

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride and its derivatives have been shown to stabilize copper (I) ions, enhancing their catalytic effect in azide-alkyne cycloaddition reactions. This is a key reaction in the synthesis of various organic compounds and has broad implications in materials science and nanotechnology .

Mécanisme D'action

Target of Action

The primary target of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is Copper (I) ions . Copper (I) ions play a crucial role in various biochemical reactions, particularly in the azide-acetylene cycloaddition .

Mode of Action

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, also known as a polytriazolylamine ligand, interacts with its target by stabilizing Copper (I) ions . It prevents the disproportionation and oxidation of Copper (I) ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

The compound is involved in the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect of these ions in the cycloaddition of azides and alkynes . This reaction is a key step in the synthesis of triazoles, a class of compounds with various applications in medicinal chemistry and material science .

Pharmacokinetics

The compound is known to be a solid at room temperature . Its bioavailability, distribution, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and individual patient characteristics.

Result of Action

The stabilization of Copper (I) ions by Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride results in an enhanced catalytic effect in the azide-acetylene cycloaddition . This leads to the efficient synthesis of triazoles, which can have various molecular and cellular effects depending on their specific structures and targets .

Action Environment

The action of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is influenced by environmental factors such as temperature and the presence of other substances . For instance, the compound is stable at -20°C . Moreover, it can enhance the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition without requiring an inert atmosphere or anhydrous conditions .

Safety and Hazards

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is classified as Aquatic Chronic 4 according to the Hazard Statements. It may cause skin irritation, serious eye irritation, and respiratory irritation. Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Propriétés

IUPAC Name |

1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10;/h1-5,8,11H,6-7H2,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZDPOYRDCRIRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=NNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2874041.png)

![2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2874046.png)

![N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2874047.png)

![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)

![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)